9-(3,4-Dihydroxybutyl)guanine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83470-64-8 |
|---|---|
Molecular Formula |
C9H13N5O3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-amino-9-(3,4-dihydroxybutyl)-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)2-1-5(16)3-15/h4-5,15-16H,1-3H2,(H3,10,12,13,17) |
InChI Key |
QOVUZUCXPAZXDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CCC(CO)O)N=C(NC2=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 9 3,4 Dihydroxybutyl Guanine
Established Academic Synthesis Routes for 9-(3,4-Dihydroxybutyl)guanine
The synthesis of this compound presents a key challenge in controlling the site of alkylation on the guanine (B1146940) heterocycle. Guanine possesses multiple nucleophilic nitrogen atoms, primarily N7 and N9, leading to the potential for isomeric mixtures. researchgate.net Therefore, synthetic strategies have been developed to achieve regioselective alkylation at the desired N9 position.
Regioselective Alkylation Strategies
The predominant approach to ensure the regioselective synthesis of 9-substituted guanine derivatives involves the alkylation of a protected guanine precursor. A common strategy is the reaction of 2-amino-6-chloropurine (B14584) with an appropriate butane (B89635) derivative, followed by hydrolysis to yield the final guanine analogue. cardiff.ac.uk This method generally favors the formation of the N9 isomer.
Another established method involves the direct alkylation of guanine. To enhance solubility and direct the alkylation to the N9 position, guanine can be silylated, for instance, with hexamethyldisilazane (B44280) (HMDS), to create a more reactive intermediate. Subsequent reaction with a suitably protected and activated butane side chain precursor, followed by deprotection, affords the desired product.
The choice of the alkylating agent is crucial. For instance, the reaction of 2-amino-6-chloropurine with 5-(2-bromoethyl)-2-phenyl-1,3-dioxane has been utilized as a precursor to the dihydroxybutyl side chain. cardiff.ac.uk Following the alkylation step, acid hydrolysis removes the protecting groups to yield this compound. cardiff.ac.uk The regioselectivity of the alkylation of guanine derivatives can be influenced by reaction conditions, such as the choice of base and solvent. For example, the use of cesium bicarbonate in acetonitrile (B52724) has been shown to promote regioselective alkylation of phenolic systems, a principle that can be adapted to N-alkylation of heterocyclic bases. nih.gov
| Alkylation Strategy | Guanine Precursor | Alkylating Agent | Key Conditions | Outcome |
| Chloropurine Route | 2-Amino-6-chloropurine | 5-(2-bromoethyl)-2-phenyl-1,3-dioxane | NaH (as base) | N9-alkylation followed by acid hydrolysis |
| Direct Alkylation | Guanine (silylated) | Protected 1,2,4-butanetriol (B146131) derivative | Anhydrous conditions, followed by deprotection | Favors N9-isomer formation |
| Dichloro-butene Route | 2-Amino-6-chloropurine | trans-1,4-dichloro-2-butene | K2CO3 in DMSO or TBAF in THF | 90-95% regioselectivity for N9-isomer |
Stereoselective Synthesis of Enantiomers, with Emphasis on (R)-9-(3,4-Dihydroxybutyl)guanine
Biological studies have revealed that the antiviral activity of DHBG resides primarily in the (R)-enantiomer. abx.de This has necessitated the development of stereoselective synthetic routes to obtain enantiomerically pure (R)-DHBG.
The stereoselective synthesis often begins with a chiral starting material. For example, a common strategy involves using a chiral precursor for the dihydroxybutyl side chain. The specific stereochemistry is then carried through the synthetic sequence to yield the desired enantiomer of the final product. While detailed procedures for the specific stereoselective synthesis of (R)-DHBG are proprietary in many cases, the general principles of asymmetric synthesis are applied. This can involve the use of chiral catalysts, auxiliaries, or starting from a chiral pool molecule that already contains the required stereocenter.
Synthesis and Structural Characterization of DHBG Analogs and Derivatives
To explore the structure-activity relationship and improve the therapeutic potential of DHBG, numerous analogs and derivatives have been synthesized. These modifications often target the guanine base or the acyclic side chain.
One significant class of derivatives includes those with substitutions at the N2 position of the guanine ring. For example, N2-phenyl derivatives of related 9-(hydroxyalkyl)guanines have been synthesized. These compounds are of interest for their potential to modulate enzyme inhibitory activity.
Another approach involves the creation of tricyclic analogs. By linking the N1 and N2 atoms of the guanine ring with an etheno bridge, 3,5-dihydro-9H-imidazo[1,2-a]purin-9-one derivatives of DHBG (referred to as tricyclic HBG derivatives) have been synthesized. cardiff.ac.uknih.gov These modifications significantly alter the shape and electronic properties of the molecule. The synthesis typically involves the reaction of the sodium salt of DHBG with an appropriate bromoketone. nih.gov
Furthermore, fluorinated analogs have been developed, such as 9-(4-fluoro-3-(hydroxymethyl)butyl)guanine (B1449614) (FHBG). nih.gov The introduction of a fluorine atom can significantly impact the compound's metabolic stability and biological activity. The synthesis of FHBG involves the conversion of a precursor like penciclovir (B1679225) to a tosylated intermediate, followed by nucleophilic substitution with a fluoride (B91410) source. nih.gov
The structural characterization of these analogs is crucial and is typically achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov
| Analog/Derivative Class | Modification | Synthetic Approach |
| N2-Substituted Analogs | Substitution at the N2 position (e.g., with a phenyl group) | Synthesis of N2-phenyl-9-(hydroxyalkyl)-6-oxopurines. |
| Tricyclic Analogs | Formation of an imidazo[1,2-a]purine ring system | Reaction of the sodium salt of DHBG with a bromoketone. nih.gov |
| Fluorinated Analogs | Introduction of a fluorine atom on the side chain (e.g., FHBG) | Tosylation of a precursor followed by nucleophilic fluorination. nih.gov |
Advanced Chemical Modifications for Targeted Structure-Activity Relationship Studies
Advanced chemical modifications of the DHBG scaffold have been instrumental in elucidating the structure-activity relationships (SAR) that govern its biological effects. These studies aim to understand how specific structural features influence the compound's interaction with biological targets, such as viral enzymes.
The synthesis of N2-phenyl-9-(hydroxyalkyl)guanines has been a key area of investigation. It was found that these derivatives can act as potent inhibitors of herpes simplex virus thymidine (B127349) kinase (TK). For instance, N2-phenyl-9-(4-hydroxybutyl)guanine (HBPG) and its pentyl homolog (HPnPG) were shown to be excellent substrates for HSV TKs. This highlights the importance of the N2-substituent in modulating enzyme affinity and activity.
The development of tricyclic analogs has also provided significant SAR insights. These conformationally restricted analogs have been evaluated for their anti-herpes virus activity. nih.gov For example, certain 6-aryl substituted tricyclic derivatives of DHBG have shown notable inhibitory activity against HSV-1 and HSV-2. nih.gov The nature and position of the substituent on the appended third ring have been found to modulate the antiviral potency and physicochemical properties like lipophilicity and fluorescence. nih.gov
Fluorination of the side chain, as seen in FHBG, represents another advanced modification strategy. The introduction of fluorine can alter the electronic properties of the side chain and its susceptibility to metabolic degradation. FHBG has been developed as a probe for positron emission tomography (PET) imaging of herpes simplex virus type 1 thymidine kinase (HSV1-tk) gene expression, demonstrating that modifications can impart novel functionalities to the parent molecule.
These targeted modifications, coupled with biological evaluation, have allowed for a deeper understanding of the pharmacophore of DHBG and have guided the design of new derivatives with improved properties.
Molecular and Cellular Mechanisms of Action of 9 3,4 Dihydroxybutyl Guanine
Enzymatic Activation and Intracellular Phosphorylation Pathways of DHBG
The journey of DHBG from a prodrug to an active antiviral agent begins with its phosphorylation, a critical step that is preferentially carried out by viral enzymes. This selective activation is the cornerstone of its therapeutic window, ensuring that the compound's cytotoxic potential is predominantly unleashed within infected cells, sparing uninfected host cells.
DHBG is a substrate for thymidine (B127349) kinases (TK) encoded by herpesviruses, such as Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). capes.gov.brresearchgate.netasm.org These viral enzymes efficiently catalyze the initial phosphorylation of DHBG to its monophosphate form. nih.gov This step is obligatory for the antiviral activity of DHBG, as demonstrated by the resistance of HSV strains that lack a functional thymidine kinase to the compound. researchgate.net
The affinity of DHBG for viral TK is a key determinant of its potency. For instance, DHBG has a high affinity for HSV thymidine kinase, with a reported inhibition constant (Ki) of 1.5 microM. asm.orgscispace.com The (R)-enantiomer of DHBG is a better substrate and more inhibitory than the (S)-enantiomer. researchgate.netasm.org While DHBG is a substrate for VZV TK, some studies have noted that it exhibits a lower affinity and phosphorylation rate compared to other acyclic guanosine (B1672433) analogs like acyclovir (B1169). nih.govnih.gov Nevertheless, this selective phosphorylation by viral TKs ensures that the drug is "trapped" and accumulates within infected cells. capes.gov.brnih.gov
A critical aspect of DHBG's selective antiviral action is its poor affinity for host cellular kinases. capes.gov.brasm.org Studies have shown that DHBG is not a good substrate for cellular cytosolic or mitochondrial thymidine kinases. capes.gov.brnih.gov This differential affinity is fundamental to the compound's low toxicity in uninfected cells. In uninfected Vero cells, the concentration of phosphorylated DHBG is less than 1% of that found in HSV-infected cells. capes.gov.brnih.gov This stark difference underscores the pivotal role of viral TK in initiating the activation cascade of DHBG.
| Enzyme | Substrate Affinity/Activity | Reference |
| Herpes Simplex Virus Thymidine Kinase (HSV-TK) | High affinity, efficient phosphorylation (Ki = 1.5 µM) | asm.orgscispace.com |
| Varicella-Zoster Virus Thymidine Kinase (VZV-TK) | Competitive inhibitor of thymidine phosphorylation, but with lower affinity and phosphorylation rates compared to some other analogs. | nih.govnih.gov |
| Cellular Cytosol Thymidine Kinase | Not a substrate. | capes.gov.brnih.gov |
| Cellular Mitochondrial Thymidine Kinase | Not a substrate. | capes.gov.brnih.gov |
Following the initial phosphorylation by viral TK to DHBG monophosphate, cellular enzymes further phosphorylate the molecule. Cellular guanylate kinase can convert DHBG monophosphate to DHBG diphosphate (B83284). capes.gov.brnih.gov Subsequently, other cellular kinases catalyze the formation of DHBG triphosphate (DHBG-TP), the primary active metabolite. capes.gov.br
In HSV-infected Vero cells, DHBG-TP constitutes the vast majority (92%) of the total intracellular phosphorylated metabolites of DHBG. capes.gov.brnih.gov This triphosphate form is highly stable within the infected cells; a significant amount (80%) of DHBG-TP remains even 17 hours after the removal of the extracellular drug. capes.gov.brnih.gov This metabolic trapping and the stability of the triphosphate metabolite contribute to the persistent antiviral effect of the compound.
Comparative Affinities for Host Cellular Kinases vs. Viral Kinases
Inhibition of Viral Replication Machinery by Activated DHBG
The antiviral activity of DHBG culminates in the disruption of viral DNA replication, a process mediated by its active triphosphate form.
DHBG-TP acts as a selective and competitive inhibitor of viral DNA polymerases. capes.gov.brnih.gov It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of the viral DNA polymerase. nih.gov The inhibitory effect of DHBG-TP is significantly more potent against viral DNA polymerases than against cellular DNA polymerases, further contributing to its selective toxicity. For example, the triphosphate of a related analog was found to have an efficacy ratio of over 1,000 when comparing inhibition of VZV DNA polymerase to cellular DNA polymerase alpha. nih.gov
| Enzyme | Inhibitor | Mode of Inhibition | Ki Value | Reference |
| HSV-1 DNA Polymerase | DHBG-TP | Competitive with dGTP | Not specified | capes.gov.brnih.gov |
| HSV-2 DNA Polymerase | DHBG-TP | Competitive with dGTP | Not specified | capes.gov.brnih.gov |
| VZV DNA Polymerase | Buciclovir-triphosphate | Competitive with dGTP | Less potent than Acyclovir-triphosphate | nih.gov |
The precise mechanism by which DHBG-TP inhibits viral DNA synthesis has been a subject of some discussion in the literature. While many acyclic guanosine analogs function by being incorporated into the growing viral DNA chain, leading to chain termination due to the lack of a 3'-hydroxyl group, the case for DHBG is less clear-cut.
Some evidence suggests that DHBG-TP may inhibit the herpes simplex virus-induced DNA polymerase without being incorporated into the DNA. capes.gov.brnih.govgla.ac.uk Studies attempting to detect radiolabeled DHBG monophosphate in newly synthesized viral DNA have been unsuccessful. capes.gov.brnih.gov This would indicate that DHBG-TP's primary mode of action is the direct competitive inhibition of the DNA polymerase, effectively halting DNA synthesis without becoming a permanent part of the viral genome.
However, the broader class of acyclic guanosine analogs is generally understood to function as DNA chain terminators. drugbank.comgoogleapis.com It is possible that incorporation occurs but is difficult to detect or that the primary mechanism is indeed competitive inhibition. The selective inhibition of herpesvirus DNA synthesis in infected cells by DHBG remains a well-established outcome of its action. asm.orgscispace.com
Direct Inhibition of Viral DNA Polymerase Activity
Identification of Specific Molecular Targets and Binding Domains within Viral Enzymes (e.g., Deoxynucleoside 5'-Triphosphate Binding Site)
The antiviral selectivity of 9-(3,4-Dihydroxybutyl)guanine (DHBG), also known as buciclovir (B1194680), is rooted in its targeted interaction with viral enzymes, primarily the herpes simplex virus (HSV) DNA polymerase. researchgate.net The mechanism involves a critical activation step and subsequent specific inhibition of the viral replication machinery.
DHBG is an acyclic guanosine analog that requires phosphorylation to become active. researchgate.netcapes.gov.br This initial phosphorylation to its monophosphate form is selectively and efficiently catalyzed by virus-encoded thymidine kinase (TK). capes.gov.brnih.govscispace.com Cells infected with TK-deficient HSV mutants show significantly less accumulation of phosphorylated DHBG and are resistant to the compound's effects, confirming that viral TK is essential for its activation. researchgate.netcapes.gov.br Following the initial step, cellular enzymes further phosphorylate the monophosphate form into DHBG-diphosphate and subsequently into the active antiviral agent, DHBG-triphosphate (DHBG-TP). capes.gov.br
The primary molecular target for the active DHBG-TP is the viral DNA polymerase. researchgate.netcapes.gov.br DHBG-TP acts as a selective and potent inhibitor of this enzyme. capes.gov.br The inhibition is competitive with respect to the natural substrate, deoxyguanosine 5'-triphosphate (dGTP). capes.gov.brnih.gov This competitive inhibition suggests that DHBG-TP directly competes with dGTP for binding to the viral DNA polymerase at or near the deoxynucleoside 5'-triphosphate binding site. researchgate.netcapes.gov.brnih.gov Evidence supporting this includes the mapping of a buciclovir resistance mutation to a region of the viral DNA polymerase gene that is proposed to encode this specific binding domain. researchgate.net
Studies with various herpesviruses have elucidated the inhibitory constants (Ki) of DHBG-TP for viral DNA polymerases. For human cytomegalovirus (CMV) DNA polymerase, the triphosphate forms of the (R)- and (S)-enantiomers of DHBG demonstrated competitive inhibition with respect to dGTP, with Ki values of 3.5 µM and 13.0 µM, respectively. nih.gov Similarly, DHBG-TP is a selective competitive inhibitor of the purified DNA polymerases from both HSV-1 and HSV-2. capes.gov.br Notably, research indicates that DHBG-TP may inhibit the viral DNA polymerase without being incorporated into the nascent DNA chain, distinguishing its mechanism from some other nucleoside analogs. capes.gov.brtandfonline.com
| Compound | Target Enzyme | Inhibition Constant (Ki) | Mechanism of Inhibition | Reference |
|---|---|---|---|---|
| (R)-DHBG-Triphosphate | Human Cytomegalovirus (CMV) DNA Polymerase | 3.5 µM | Competitive with respect to dGTP | nih.gov |
| (S)-DHBG-Triphosphate | Human Cytomegalovirus (CMV) DNA Polymerase | 13.0 µM | Competitive with respect to dGTP | nih.gov |
| DHBG-Triphosphate (Buciclovir-TP) | Herpes Simplex Virus Type 1 (HSV-1) DNA Polymerase | Competitive with respect to dGTP | Competitive with respect to dGTP | capes.gov.br |
| DHBG-Triphosphate (Buciclovir-TP) | Herpes Simplex Virus Type 2 (HSV-2) DNA Polymerase | Competitive with respect to dGTP | Competitive with respect to dGTP | capes.gov.br |
Cellular Responses to DHBG Exposure in In Vitro Systems, Including Effects on Host DNA Synthesis and Cellular Proliferation
The selective action of this compound against viral targets results in minimal impact on host cell metabolism and proliferation at therapeutic concentrations. nih.gov In vitro studies consistently show that the concentrations of DHBG required to inhibit viral replication are significantly lower than those that cause cytotoxicity or inhibit host cell DNA synthesis. researchgate.netasm.org
In uninfected cells, DHBG exhibits low toxicity. nih.gov The compound is poorly phosphorylated by cellular kinases, which prevents the accumulation of the active triphosphate form that could interfere with host cell functions. capes.gov.br Consequently, host DNA synthesis is only minimally affected at concentrations that are effective against herpesviruses. researchgate.netpsu.edu For example, in one study, (RS)-DHBG selectively inhibited herpesvirus DNA synthesis in infected cells with little effect on the host cells. nih.gov Another study noted that at a concentration of 2.5 µM, (RS)-DHBG significantly inhibited HSV-1 DNA synthesis while having a minor effect on host cell DNA synthesis. researchgate.net
The effect on cellular proliferation is a key measure of a compound's cytotoxicity. For DHBG, the concentration that inhibits cell proliferation by 50% (IC50) is considerably higher than its antiviral effective dose. researchgate.net However, the cytotoxic effects are dependent on the specific cell type. asm.org For instance, the IC50 for cell growth inhibition by buciclovir (the (R)-enantiomer of DHBG) was found to vary across different cell lines, as detailed in the table below. asm.org At growth-inhibitory concentrations, some clastogenic effects, primarily chromatid breaks, have been observed in human lymphocytes. asm.org
| Cell Line | Cell Type | IC50 for Cell Growth Inhibition (µM) | Reference |
|---|---|---|---|
| Vero | Monkey Kidney | >1,000 | asm.org |
| GMK | Monkey Kidney | >1,000 | asm.org |
| SIRC | Rabbit Cornea | >1,000 | asm.org |
| BHK | Baby Hamster Kidney | 120 ± 10 | asm.org |
| HEL | Human Embryonic Lung | 100 ± 10 | asm.org |
| GP 1405 | Guinea Pig Dermal Fibroblast | 50 ± 10 | asm.org |
IC50 values were derived from dose-response studies with eight different concentrations of the drug. asm.org
The differential between antiviral activity and cellular toxicity underscores the selectivity of DHBG, which is a hallmark of its mechanism of action. nih.govresearchgate.net This selectivity is primarily achieved because its activation is dependent on a viral enzyme, thereby concentrating the active, inhibitory form of the drug within infected cells. researchgate.netcapes.gov.br
Preclinical Efficacy Studies of 9 3,4 Dihydroxybutyl Guanine in Controlled Viral Infection Models
In Vitro Antiviral Spectrum and Potency in Cell Culture Systems
The initial evaluation of an antiviral agent's efficacy begins with in vitro studies using cell cultures. These controlled environments allow for precise measurement of a compound's ability to inhibit viral replication.
9-(3,4-Dihydroxybutyl)guanine has demonstrated inhibitory activity against both Herpes Simplex Virus Type 1 (HSV-1) and Herpes Simplex Virus Type 2 (HSV-2). Studies have shown that the racemic mixture, (RS)-9-(3,4-dihydroxybutyl)guanine, can inhibit the replication of different strains of HSV-1 and HSV-2, with 50% inhibition of plaque formation occurring at concentrations ranging from 4 to 18 µM. Further research has indicated that the (R)-enantiomer of the compound is a more potent inhibitor than the (S)-enantiomer.
The potency of Buciclovir (B1194680) can be influenced by the specific viral strain and the type of host cell used in the assay. asm.org For instance, in comparative studies with other guanosine (B1672433) analogs, Buciclovir's activity against HSV-1 strains was found to be less potent than some related compounds like 9-[4-Hydroxy-3-(hydroxymethyl)butyl]guanine (3HM-HBG). asm.org However, against HSV-2 strains, Buciclovir demonstrated an activity level that was approximately equivalent to these other analogs in various cell types. asm.org The 50% inhibitory concentrations (IC50) for Buciclovir against different HSV strains in Vero cells highlight this activity. asm.org
| Virus Strain | Cell Line | IC50 (µM) asm.org |
|---|---|---|
| HSV-1 (C-42) | Vero | 6.0 |
| HSV-1 (KOS) | Vero | 18 |
| HSV-1 (294.1) | Vero | 7.0 |
| HSV-2 (G) | Vero | 15 |
| HSV-2 (196) | Vero | 11 |
| HSV-2 (MS) | Vero | 13 |
The antiviral activity of this compound extends to other herpesviruses, including Human Cytomegalovirus (CMV) and Varicella-Zoster Virus (VZV), primarily through the inhibition of viral DNA polymerase. Both the (R)- and (S)-enantiomers of the compound have been examined for their effects on CMV replication. nih.gov These studies revealed that while the analogs inhibit CMV, primary clinical isolates of the virus tend to be less susceptible than laboratory strains like CMV Ad.169. nih.gov
The inhibitory action is mediated by the triphosphate form of the drug. Buciclovir-triphosphate was found to be a significantly less potent inhibitor of VZV DNA polymerase compared to Acyclovir-triphosphate, showing a 464-fold weaker direct inhibitory effect. nih.gov The triphosphates of both the (R)- and (S)-enantiomers of DHBG inhibit CMV DNA polymerase competitively with respect to dGTP. nih.gov
| Compound (Triphosphate form) | Target Enzyme | Inhibition Constant (Ki) in µM nih.gov | Relative Potency Note |
|---|---|---|---|
| (R)-DHBG-TP | CMV DNA Polymerase | 3.5 | - |
| (S)-DHBG-TP | CMV DNA Polymerase | 13.0 | - |
| Buciclovir-TP | VZV DNA Polymerase | Not specified directly, but 464x less potent than ACV-TP | ACV-TP was the most potent inhibitor tested against VZV DNA polymerase. nih.gov |
The mechanism of action for this compound is the selective inhibition of viral DNA synthesis. asm.org The compound is selectively phosphorylated by the herpes simplex virus-encoded enzyme thymidine (B127349) kinase. mdpi.com This initial phosphorylation is a critical step, leading to the accumulation of the active triphosphate form within infected cells.
In studies with Human Cytomegalovirus, it was observed that while the production of early CMV antigens was not affected, the synthesis of viral DNA and late viral antigens was inhibited by the acyclic guanosine analogs, including Buciclovir. nih.gov This indicates that the compound acts at the stage of viral genome replication, which subsequently prevents the formation of later structural proteins necessary for assembling new virions. The inhibition of the viral DNA polymerase by the triphosphate form of Buciclovir is a competitive one with respect to the natural substrate, dGTP. nih.gov
Activity against Human Cytomegalovirus (CMV) and Varicella-Zoster Virus (VZV)
In Vivo Efficacy in Established Animal Models of Viral Infection
Following promising in vitro results, the efficacy of this compound was evaluated in animal models to understand its therapeutic potential in a living organism.
In murine models of systemic HSV infections, Buciclovir has demonstrated significant therapeutic effects. When evaluated for its efficacy in systemic HSV-1 infections in mice, Buciclovir showed activity comparable to other potent analogs. asm.orgscispace.com In mice systemically infected with HSV-2, Buciclovir was one of only two analogs among those tested that proved to be effective. asm.orgscispace.com Furthermore, oral treatment with (RS)-9-(3,4-dihydroxybutyl)guanine was shown to have a therapeutic effect in a generalized HSV-2 infection in mice.
However, the efficacy can depend on the nature of the infection. In a murine model of primary skin infection with HSV-1, orally administered Buciclovir decreased viral replication and the development of the disease. microbiologyresearch.org In contrast, in models of recrudescent disease, where the virus spreads through sensory nerves (zosteriform spread), the same treatment showed strongly decreased efficacy or was inefficacious when started before the appearance of clinical signs. microbiologyresearch.org
The efficacy of topically applied this compound has been confirmed in guinea pig models of cutaneous HSV-1 infections. When applied topically, (RS)-9-(3,4-dihydroxybutyl)guanine had a therapeutic effect on skin infections. Studies have also shown that Buciclovir has a similar efficacy to Acyclovir (B1169) in treating HSV-1 skin infections in guinea pigs. researchgate.net In a comparative study, the topical application of another analog, 3HM-HBG, resulted in an effect equivalent to that of Buciclovir against cutaneous HSV-1 infection in guinea pigs. asm.org
Therapeutic Effects in Rabbit Models of Herpes Keratitis
The compound this compound (DHBG), also known as Buciclovir, has demonstrated therapeutic efficacy in rabbit models of herpes keratitis. nih.govscispace.com When applied topically, (RS)-9-(3,4-dihydroxybutyl)guanine showed a positive therapeutic effect on herpes keratitis in rabbits. nih.govscispace.com This effect is attributed to the compound's ability to inhibit the replication of herpes simplex virus (HSV). nih.gov
DHBG is a guanosine analog that acts as an inhibitor of herpesvirus multiplication. nih.gov Its mechanism of action involves selective phosphorylation by herpes simplex virus thymidine kinase. nih.govscispace.com The compound shows a high affinity for this viral enzyme. nih.govscispace.com This selective action leads to the inhibition of viral DNA synthesis in infected cells, with low toxicity to uninfected host cells. nih.gov Specifically, the (R)-enantiomer of DHBG has been found to be more inhibitory than the (S)-enantiomer. nih.govscispace.com
Studies in cell culture have shown that DHBG inhibits the replication of various strains of herpes simplex virus types 1 and 2. nih.govscispace.com This in vitro activity provides the basis for its therapeutic application in animal models. The successful application in rabbit models of herpes keratitis underscores its potential as a topical treatment for ocular herpes infections. nih.govscispace.com
Comparative Preclinical Efficacy Analysis with Reference Antiviral Nucleoside Analogs (e.g., Acyclovir, Ganciclovir)
Comparative studies have been conducted to evaluate the efficacy of this compound (DHBG), also referred to as Buciclovir, relative to established antiviral drugs like Acyclovir and Ganciclovir (B1264).
In preclinical animal models, DHBG has shown comparable or, in some instances, superior efficacy to Acyclovir. When administered topically to guinea pigs with cutaneous HSV-1 infection, DHBG was as active as Acyclovir. nih.gov For systemic infections in mice, DHBG demonstrated varied comparative efficacy. In mice with intranasal HSV-1 or HSV-2 infections, single daily subcutaneous doses of DHBG were more effective than equivalent treatments with Acyclovir. nih.gov This enhanced effect is potentially due to its more persistent antiviral activity in cell culture and the greater stability of its triphosphate form within infected cells. nih.govasm.org Conversely, when supplied in drinking water for HSV-1 infections, both drugs had similar potencies, while Acyclovir was more active against HSV-2. nih.gov In a model of intraperitoneally induced HSV-1 infection in mice, DHBG was found to be tenfold more potent than Acyclovir. nih.gov
When compared with Ganciclovir, another potent antiherpetic agent, the data is less direct for DHBG. However, the broader context of guanosine analog antivirals provides some insight. Ganciclovir itself has been extensively studied in rabbit models of herpetic keratitis and has shown significant efficacy, being as effective or more effective than Acyclovir in some studies. semanticscholar.orgdovepress.com For instance, in a rabbit model, ganciclovir gel was found to be as effective as trifluridine (B1683248) drops in treating established HSV-1 keratitis. arvojournals.org Another study in rabbits showed that ganciclovir ointment was more effective than acyclovir ointment against herpetic ulcers. dovepress.com Given that DHBG is a member of the same class of acyclic guanosine derivatives as Penciclovir (B1679225) and Ganciclovir, it shares a similar mechanism of action. scispace.com The persistent antiviral effect of DHBG, attributed to the stability of its phosphorylated form, is a key characteristic that suggests a strong therapeutic potential comparable to these established antivirals. asm.org
The table below summarizes the comparative efficacy of these compounds in various preclinical models.
| Compound | Preclinical Model | Key Findings | Reference |
| This compound (DHBG) | Rabbit Herpes Keratitis | Demonstrated therapeutic effect with topical application. | nih.govscispace.com |
| DHBG vs. Acyclovir | Guinea Pig Cutaneous HSV-1 | DHBG was as active as Acyclovir. | nih.gov |
| Mouse Intranasal HSV-1/HSV-2 | Single daily subcutaneous doses of DHBG were more effective. | nih.gov | |
| Mouse Intraperitoneal HSV-1 | DHBG was 10-fold more potent. | nih.gov | |
| Mouse Oral (drinking water) HSV-1 | Similar potency. | nih.gov | |
| Mouse Oral (drinking water) HSV-2 | Acyclovir was more active. | nih.gov | |
| Ganciclovir vs. Acyclovir | Rabbit Herpetic Keratitis | Ganciclovir ointment was more effective than Acyclovir ointment. | dovepress.com |
Mechanisms of Viral Resistance to 9 3,4 Dihydroxybutyl Guanine
Identification and Characterization of Viral Enzyme Mutations Conferring Resistance
Resistance to DHBG in herpesviruses, particularly Herpes Simplex Virus (HSV), is predominantly linked to mutations within two key viral enzymes: thymidine (B127349) kinase (TK) and DNA polymerase (DNA pol). These enzymes are central to the activation and inhibitory action of DHBG.
Alterations in Viral Thymidine Kinase Expression or Catalytic Activity
The selective action of DHBG begins with its preferential phosphorylation by the virus-encoded thymidine kinase. nih.govcapes.gov.br This initial phosphorylation step is critical for trapping the drug within the infected cell and initiating its conversion into the active triphosphate form. capes.gov.br Consequently, alterations in the viral TK are the most common mechanism of resistance. micropathology.combrieflands.com Thymidine kinase-deficient (TK-) mutants of HSV have been shown to be resistant to DHBG because they are significantly less efficient at accumulating the phosphorylated forms of the drug. capes.gov.brresearchgate.net Studies have shown that in cells infected with TK-deficient HSV-1 mutants, the accumulation of DHBG phosphates is about 10 times less efficient than in cells infected with wild-type virus. capes.gov.br
The mutations in the thymidine kinase gene (UL23 in HSV) can result in several resistant phenotypes:
TK-Negative (TK-Null) Mutants: These viruses produce no functional TK protein. This is often due to frameshift mutations (insertions or deletions of nucleotides in homopolymeric regions like runs of Gs or Cs) or nonsense mutations that introduce a premature stop codon, leading to a truncated, non-functional enzyme. micropathology.comnih.gov These mutants are the most common type of resistant isolates found. micropathology.com
TK-Low-Producer Mutants: These mutants express reduced quantities of the TK enzyme. micropathology.com While the enzyme produced is functional, its low levels are insufficient for effective phosphorylation of DHBG to reach therapeutic intracellular concentrations.
TK-Altered Mutants: This phenotype arises from missense mutations that change specific amino acids in the TK protein. micropathology.com These alterations can affect the substrate specificity of the enzyme's active site. The resulting enzyme may still be able to phosphorylate the natural substrate, thymidine, but loses its ability to recognize and phosphorylate guanosine (B1672433) analogs like DHBG. micropathology.com This prevents the activation of the antiviral agent. Mutations in the ATP-binding site (e.g., at codon 62) or the nucleoside-binding site can lead to this phenotype. nih.govnih.gov
Table 1: Phenotypes of Viral Thymidine Kinase (TK) Mutations Conferring Resistance to Guanosine Analogs like DHBG
| Phenotype | Molecular Basis | Consequence for DHBG Activation |
| TK-Negative (TK-Null) | Frameshift or nonsense mutations leading to a non-functional, truncated protein. | No phosphorylation of DHBG. |
| TK-Low-Producer | Mutations affecting gene expression or protein stability. | Insufficient levels of DHBG phosphorylation. |
| TK-Altered | Missense mutations changing the substrate-binding site. | Inability of the enzyme to bind and phosphorylate DHBG. |
Mutations within Viral DNA Polymerase Genes Affecting DHBG Triphosphate Binding or Incorporation
A less common but significant mechanism of resistance to DHBG involves mutations in the viral DNA polymerase gene (UL30 in HSV). micropathology.commdpi.com The active form of the drug, DHBG triphosphate (DHBG-TP), acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP). capes.gov.br Mutations in the DNA polymerase can reduce the enzyme's affinity for DHBG-TP, allowing viral DNA synthesis to proceed even in the presence of the inhibitor.
Research has identified several herpes simplex virus mutants with mutations in their DNA polymerase genes that confer resistance to other guanosine analogs and also exhibit some degree of resistance to DHBG. researchgate.net For one such mutant, a specific mutation conferring resistance to buciclovir (B1194680) was mapped to a region of the viral DNA polymerase gene that is believed to encode the deoxynucleoside 5'-triphosphate binding domain. researchgate.net This provides direct evidence that the viral polymerase is a target for DHBG's action and that changes in this enzyme can lead to resistance.
Mutations conferring resistance are often found in the conserved regions of the DNA polymerase enzyme, which are critical for its function. micropathology.commdpi.com Studies on the related drug acyclovir (B1169) have shown that mutations in regions II, III, and VI of the DNA polymerase are associated with resistance. mdpi.comresearchgate.net It is highly probable that similar mutations would affect the binding or incorporation of DHBG-TP.
Table 2: Examples of DNA Polymerase Mutation Regions Conferring Resistance to Guanosine Analogs
| Conserved Region | Function | Implication for DHBG Resistance |
| Region II & III | Substrate binding, contains dNTP binding site | Mutations can decrease the affinity for DHBG-TP, preventing its binding. |
| Region VI & VII | Substrate binding and interaction with pyrophosphate | Alterations may interfere with the proper positioning of DHBG-TP in the active site. |
| δ-region C (Exonuclease) | 3'-5' proofreading activity | Mutations may affect the enzyme's overall conformation and drug interaction. |
Role of Host Cell Factors and Metabolic Adaptations in the Development of Resistance
While viral mutations are the primary drivers of resistance, host cell factors and metabolic processes can influence the efficacy of DHBG and potentially contribute to the environment in which resistance develops. For DHBG to become active, it must be converted to its triphosphate form. This process involves an initial phosphorylation by the viral thymidine kinase, followed by subsequent phosphorylations by host cell kinases. capes.gov.brmicropathology.com Specifically, cellular guanylate kinase can phosphorylate DHBG monophosphate to the diphosphate (B83284) form. capes.gov.br
The metabolic state of the host cell is known to be significantly altered by viral infection. Viruses often manipulate host metabolic pathways, such as glycolysis and nucleotide synthesis, to create a favorable environment for their own replication by increasing the availability of energy and essential building blocks. mdpi.comnih.govresearchgate.net
The development of resistance could theoretically be influenced by the host cell's metabolic milieu in several ways:
Nucleotide Pool Competition: The intracellular concentration of the natural substrate, dGTP, directly competes with DHBG-TP at the level of the viral DNA polymerase. Host cell metabolic adaptations that lead to an increase in the intracellular pool of dGTP could potentially reduce the inhibitory effect of DHBG-TP, thereby creating a selective pressure for the emergence of resistant viral mutants. nih.govresearchgate.net
Drug Efflux: While not specifically documented for DHBG, some cells can develop resistance to drugs by increasing the activity of efflux pumps that actively remove the drug from the cell, thereby reducing its intracellular concentration.
However, it is important to note that direct evidence linking specific host cell metabolic adaptations to the development of clinical resistance to DHBG is limited. The primary mechanism remains the selection of viral mutants with altered TK or DNA polymerase.
Phenotypic Characterization of DHBG-Resistant Viral Strains in Preclinical Models
Preclinical models, particularly in mice, are crucial for understanding the biological consequences of DHBG resistance. The phenotype of a resistant virus is not solely defined by its ability to grow in the presence of the drug, but also by its virulence, pathogenicity, and ability to establish and reactivate from latency.
Studies have shown that TK-deficient mutants, which are resistant to DHBG, are often attenuated for pathogenicity in animal models. researchgate.net This is because the viral TK, while not essential for replication in cell culture, plays a role in neurovirulence and the ability of the virus to reactivate from a latent state in nerve ganglia. researchgate.net However, some clinical isolates of TK-deficient, acyclovir-resistant HSV have been shown to reactivate from latency in mouse trigeminal ganglia, suggesting that the genetic background of the clinical isolate can compensate for the loss of TK activity. researchgate.net Given the similar mechanism of action, this finding is highly relevant to DHBG-resistant mutants.
In vivo studies using murine models of HSV-1 infection have been instrumental in evaluating the efficacy of DHBG. nih.govresearchgate.net These models, which include primary skin infections and zosteriform spread, demonstrate that while DHBG is effective against wild-type virus, its efficacy would be compromised against resistant strains. researchgate.net The characterization of DHBG-resistant strains in these models would involve assessing:
Replication kinetics: Comparing the growth of resistant and sensitive strains in various tissues.
Virulence: Measuring disease severity and mortality rates in infected animals.
Latency and Reactivation: Determining the ability of resistant strains to establish a latent infection in neuronal tissues and subsequently reactivate.
The phenotypic characterization of DHBG-resistant strains in preclinical models is essential for predicting their clinical significance and for the development of alternative therapeutic strategies.
Metabolic Fate and Intracellular Pharmacokinetics of Dhbg in Preclinical Systems
Intracellular Uptake, Processing, and Accumulation of DHBG and its Phosphorylated Metabolites
The cellular uptake and subsequent accumulation of DHBG and its metabolites differ dramatically between uninfected and herpes simplex virus (HSV)-infected cells. In uninfected Vero cells, studies have shown a low and constant concentration of intracellular DHBG. nih.govcapes.gov.br This indicates a lack of significant cellular retention or metabolic conversion in the absence of viral enzymes.
Conversely, in HSV-infected cells, a pronounced and increasing concentration of DHBG phosphates is observed. nih.govcapes.gov.br This phenomenon, known as "metabolic trapping," is a hallmark of selectively activated antiviral nucleoside analogs. nih.govcapes.gov.br The accumulation of phosphorylated DHBG is comparable in cells infected with either HSV type 1 (HSV-1) or HSV type 2 (HSV-2). nih.govcapes.gov.br The primary and most abundant metabolite found is DHBG triphosphate (DHBG-TP), which constitutes approximately 92% of the total phosphorylated forms of the compound in infected cells. nih.govcapes.gov.br
A crucial factor in this selective accumulation is the viral thymidine (B127349) kinase (TK). Studies using TK-deficient mutants of HSV-1 demonstrated a tenfold reduction in the accumulation of DHBG phosphates compared to cells infected with wild-type virus. nih.govcapes.gov.br This underscores the necessity of the viral enzyme for the initial, rate-limiting step of DHBG activation. The concentration of phosphorylated DHBG in uninfected cells is less than 1% of that found in their HSV-infected counterparts, highlighting the compound's high degree of selectivity. nih.govcapes.gov.br
Furthermore, the active triphosphate metabolite, DHBG-TP, exhibits remarkable stability within infected cells. Research has shown that 80% of the intracellular DHBG-TP remains present 17 hours after the removal of extracellular DHBG, ensuring a prolonged inhibitory effect on the viral replication cycle. nih.govcapes.gov.br
| Parameter | Uninfected Vero Cells | HSV-Infected Vero Cells |
| Intracellular Drug Form | Low, constant level of DHBG nih.govcapes.gov.br | Increasing concentration of DHBG phosphates nih.govcapes.gov.br |
| Phosphorylated Metabolites | Less than 1% of levels in infected cells nih.govcapes.gov.br | Significant accumulation due to "metabolic trapping" nih.govcapes.gov.br |
| Major Metabolite | Not applicable | DHBG Triphosphate (92% of total phosphates) nih.govcapes.gov.br |
| Metabolite Stability | Not applicable | Highly stable (80% of DHBG-TP remains after 17h) nih.govcapes.gov.br |
| Dependence on Viral TK | No | High (10x less accumulation in TK-deficient HSV) nih.govcapes.gov.br |
Enzymatic Biotransformation Pathways and Subsequent Modifications within Infected and Uninfected Cells
The biotransformation of DHBG into its active triphosphate form is a sequential phosphorylation cascade initiated by a viral enzyme and completed by host cell kinases. This enzymatic pathway is the basis for the compound's selective antiviral action.
Initial Phosphorylation (Monophosphorylation): The first and most critical step is the conversion of DHBG to DHBG monophosphate (DHBG-MP). This reaction is selectively and efficiently catalyzed by herpesvirus-encoded thymidine kinase (TK). nih.govscispace.com DHBG is a high-affinity substrate for both HSV-1 and HSV-2 thymidine kinases but is not significantly recognized by cellular cytosolic or mitochondrial thymidine kinases. nih.govcapes.gov.brnih.gov This enzymatic specificity is the primary reason for the compound's low toxicity in uninfected cells. nih.gov Research has also identified stereoselectivity in this step, with the (R)-enantiomer of DHBG being phosphorylated at a higher rate than the (S)-enantiomer. scispace.comresearchgate.net
Second Phosphorylation (Diphosphorylation): Following its formation, DHBG-MP serves as a substrate for a cellular enzyme. Host cell guanylate kinase, an enzyme involved in the purine (B94841) salvage pathway, catalyzes the phosphorylation of DHBG-MP to DHBG diphosphate (B83284) (DHBG-DP). nih.govcapes.gov.br
Final Phosphorylation (Triphosphorylation): The final step, the conversion of DHBG-DP to the pharmacologically active DHBG triphosphate (DHBG-TP), is also carried out by host cellular enzymes. nih.gov Once formed, DHBG-TP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP). nih.govcapes.gov.br It is noteworthy that studies indicate DHBG-TP inhibits the viral DNA polymerase without being incorporated into the nascent DNA chain. nih.govcapes.gov.br
This enzymatic cascade effectively hijacks the viral and cellular machinery to produce a potent and selective inhibitor of viral replication, concentrated within the cells where it is needed most.
| Phosphorylation Step | Product | Key Enzyme(s) | Cellular Location of Enzyme |
| DHBG → DHBG-MP | DHBG Monophosphate | Herpes Simplex Virus Thymidine Kinase (HSV-TK) nih.govcapes.gov.brnih.gov | Infected Cell |
| DHBG-MP → DHBG-DP | DHBG Diphosphate | Cellular Guanylate Kinase nih.govcapes.gov.br | Infected & Uninfected Cell |
| DHBG-DP → DHBG-TP | DHBG Triphosphate | Cellular Kinases (e.g., Nucleoside Diphosphate Kinase) nih.gov | Infected & Uninfected Cell |
Structure Activity Relationship Sar Studies and Rational Design of Dhbg Analogs
Identification of Key Structural Determinants on the Guanine (B1146940) Base and Butyl Side Chain for Antiviral Potency
The antiviral potency of acyclic guanosine (B1672433) analogs like DHBG is intricately linked to their specific structural features, particularly the nature of the purine (B94841) base and the conformation of the acyclic side chain. These molecules, including the well-known acyclovir (B1169) (ACV), function as inhibitors of viral replication, often by targeting viral enzymes like DNA polymerase. nih.govmdpi.com
The guanine base is a critical component for molecular recognition. For many antiherpetic acyclic nucleosides, activity is dependent on selective phosphorylation by a virus-encoded thymidine (B127349) kinase (TK). nih.gov DHBG is a substrate for herpes simplex virus (HSV) TK, which converts it to the monophosphate form. nih.gov Cellular enzymes then further phosphorylate it to the active triphosphate derivative. mdpi.com This triphosphate form acts as a competitive inhibitor of the viral DNA polymerase with respect to the natural substrate, deoxyguanosine triphosphate (dGTP). nih.gov
Modifications to the guanine base can drastically alter this interaction. For instance, SAR studies on related selenopurine nucleosides have shown that changes at the C2 and C6 positions of the purine ring can impact antiviral activity and cytotoxicity. mdpi.com For DHBG, the integrity of the guanine base is essential for its recognition and phosphorylation by viral TK and subsequent inhibition of DNA polymerase.
The acyclic butyl side chain is equally important. Its length, flexibility, and the position of its hydroxyl groups are key determinants of potency. The dihydroxybutyl moiety of DHBG mimics the deoxyribose sugar of natural nucleosides, allowing it to fit into the active site of the viral polymerase. The presence and placement of the hydroxyl groups are crucial for phosphorylation. Comparisons with other acyclic guanosine analogs highlight the importance of the side chain structure:
9-(4-hydroxybutyl)guanine (HBG): This analog lacks the second hydroxyl group present in DHBG.
9-(2-hydroxyethoxymethyl)guanine (Acyclovir, ACV): Features a shorter, more flexible ether-containing side chain. nih.gov
The specific 3,4-dihydroxybutyl structure of DHBG confers a distinct profile of activity and selectivity, differentiating it from other analogs like HBG and ACV. nih.govresearchgate.net
Elucidation of the Critical Influence of Stereochemistry on Biological Activity (e.g., R- vs. S-enantiomer Potency Differences)
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of drugs. mhmedical.comijpsjournal.com This is because biological targets like enzymes are themselves chiral, leading to specific interactions with only one enantiomer of a chiral drug. nih.gov DHBG possesses a chiral center at the 3'-position of the butyl side chain, leading to the existence of two enantiomers: (R)-DHBG and (S)-DHBG.
Research has unequivocally demonstrated that these enantiomers possess different biological activities. The (R)-enantiomer of DHBG is consistently reported to be the more potent inhibitor of herpesvirus multiplication compared to the (S)-enantiomer. nih.gov This difference in potency underscores the stereospecificity of the interaction between the drug and its viral target enzymes.
The differential activity is rooted in the phosphorylation step. The viral thymidine kinase, the first enzyme in the activation cascade, shows a clear preference for one enantiomer over the other. Subsequently, the triphosphate of (R)-DHBG is a more potent inhibitor of viral DNA polymerase than the triphosphate of the (S)-enantiomer. nih.gov
The following table summarizes the inhibitory constants (Ki) for the triphosphates of the DHBG enantiomers against human cytomegalovirus (CMV) DNA polymerase, illustrating the significant impact of stereochemistry.
| Compound | Ki for CMV DNA Polymerase (μM) |
| (R)-DHBG-TP | 3.5 nih.gov |
| (S)-DHBG-TP | 13.0 nih.gov |
| HBG-TP | 0.23 nih.gov |
| ACV-TP | 0.0076 nih.gov |
This table displays the inhibitory constants (Ki) of the triphosphate (TP) forms of (R)-DHBG, (S)-DHBG, HBG, and ACV against CMV DNA polymerase. A lower Ki value indicates a more potent inhibitor.
This data clearly shows that the (R)-enantiomer's triphosphate is nearly four times more effective at inhibiting the CMV DNA polymerase than the (S)-enantiomer's triphosphate. nih.gov This highlights the critical importance of chirality in the design and development of antiviral nucleoside analogs. nih.gov
Design and Synthesis of Novel Acyclic Guanosine Analogs Based on the DHBG Scaffold
The DHBG molecule has served as a valuable scaffold for the rational design and synthesis of new acyclic guanosine analogs with potential antiviral or cytostatic properties. mdpi.comnih.gov The goal of such synthetic efforts is often to improve upon the parent compound's activity, selectivity, or pharmacokinetic properties. numberanalytics.com
One common strategy involves modifying the acyclic side chain. For example, chemists have explored replacing the carbon backbone with other chemical groups or introducing different functional groups to probe the binding requirements of the target enzyme. Another approach involves creating prodrugs, which are inactive or less active molecules that are converted into the active drug within the body.
A notable example of scaffold-based design is the synthesis of acyclic nucleoside phosphonates. In these analogs, a stable phosphonate (B1237965) group replaces the phosphate (B84403), which can offer advantages in terms of metabolic stability. For instance, a series of {4-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methyl]-1H-1,2,3-triazol-1-yl}alkylphosphonates has been synthesized as acyclic guanosine analogs. mdpi.com While these particular compounds did not show significant antiviral activity, some demonstrated cytostatic effects, indicating that the general scaffold can be adapted to target different biological processes. mdpi.com
The synthesis of these novel analogs often involves multi-step chemical processes. For example, the synthesis of triazole-linked phosphonate analogs involved a key "click chemistry" step (a cycloaddition reaction) to connect the modified side chain to a purine derivative. mdpi.com Such synthetic strategies are essential for generating libraries of related compounds that can be screened for desired biological activities, thereby expanding the understanding of the SAR for this class of molecules. nih.govresearchgate.net
Application of Computational Chemistry Approaches in SAR Analysis, including Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking
In modern drug discovery, experimental SAR studies are frequently complemented by computational methods that can predict biological activity and guide the synthesis of new compounds. oncodesign-services.comnumberanalytics.com These in silico techniques, such as Quantitative Structure-Activity Relationships (QSAR) and molecular docking, are powerful tools for analyzing and understanding the interactions between a ligand like DHBG and its protein target. nih.govjddtonline.info
Quantitative Structure-Activity Relationships (QSAR): QSAR modeling attempts to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jddtonline.info For a set of DHBG analogs, a QSAR model could be developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with their measured antiviral potency. nih.gov The resulting model can then be used to predict the activity of new, unsynthesized analogs, helping to prioritize which compounds to synthesize and test, thereby saving time and resources. nih.gov 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide 3D contour maps that visualize the regions around the molecule where changes in steric or electrostatic fields would likely increase or decrease activity. mdpi.comresearchgate.net
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com For DHBG, docking studies can be used to model how the (R)- and (S)-enantiomers fit into the active site of viral thymidine kinase or DNA polymerase. researchgate.net These models can reveal key interactions, such as hydrogen bonds between the dihydroxybutyl side chain and amino acid residues in the enzyme's active site. By comparing the docked poses and calculated binding energies of different analogs, researchers can gain insight into the structural basis for their observed activities. mdpi.com For example, docking could help explain why the (R)-enantiomer of DHBG binds more favorably than the (S)-enantiomer, providing a structural rationale for the experimental data. nih.govresearchgate.net
Together, these computational approaches provide a deeper understanding of the SAR of DHBG analogs, guiding the rational design of novel inhibitors with improved potency and selectivity. nih.gov
Analytical Methodologies for the Research and Study of 9 3,4 Dihydroxybutyl Guanine
Chromatographic Techniques for the Separation and Quantification of DHBG and its Metabolites
Chromatographic methods are fundamental in the analysis of 9-(3,4-Dihydroxybutyl)guanine (DHBG) and its metabolic derivatives. High-Performance Liquid Chromatography (HPLC) is a key technique for both the purification and quantification of DHBG. Reverse-phase HPLC, often coupled with ultraviolet (UV) detection at wavelengths between 254 and 293 nm, is a standard method for quantifying guanine (B1146940) derivatives. For enhanced sensitivity, particularly in studies of cellular uptake and metabolism, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. This technique offers high selectivity and sensitivity, making it ideal for detecting and quantifying low concentrations of DHBG and its metabolites in complex biological matrices.
The synthesis of DHBG often results in a mixture of isomers, which necessitates effective separation techniques. tandfonline.com Chromatographic separation is crucial for isolating the desired 9-isomer from the 7-isomer, a common byproduct in the synthesis of guanosine (B1672433) analogs. tandfonline.com
Spectroscopic Methods for Structural Elucidation of Synthetic Intermediates and Final Products
The confirmation of the chemical structure of DHBG and its synthetic intermediates relies heavily on spectroscopic methods. mdpi.comjart.marsc.orgrsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon (¹³C NMR) techniques, is instrumental in determining the precise arrangement of atoms within the molecule. mdpi.comjart.ma These methods provide detailed information about the chemical environment of each atom, which is essential for confirming the successful synthesis of the target compound. jart.ma
Mass Spectrometry (MS) is another critical tool used to verify the molecular weight of the synthesized compounds. jart.ma It provides a precise measurement of the mass-to-charge ratio of ionized molecules, confirming the elemental composition of DHBG and its precursors. jart.ma Gas Chromatography-Mass Spectrometry (GC-MS) has also been used in the analysis of DHBG, particularly for its derivatized forms. hmdb.ca
Bioanalytical Assays for Enzyme Kinetics and Inhibition Studies
To understand the mechanism of action of DHBG, various bioanalytical assays are employed to study its interaction with viral and cellular enzymes. A crucial step in the antiviral activity of DHBG is its phosphorylation by viral thymidine (B127349) kinase (TK). asm.orgnih.gov
Radiometric assays are a direct and sensitive method for measuring kinase activity. drugtargetreview.comreactionbiology.cominterchim.com These assays typically use a radiolabeled phosphate (B84403) donor, such as [γ-³²P]ATP, to monitor the phosphorylation of a substrate. interchim.comnih.gov The amount of incorporated radioactivity is then quantified to determine the enzyme's activity. nih.gov This technique is considered a "gold standard" for its direct measurement of catalytic activity. nih.gov The affinity of DHBG for herpes simplex virus (HSV) TK has been determined using such kinetic experiments, revealing a high affinity with a notable inhibition constant (Ki). asm.orgnih.gov
DNA polymerase assays are also vital to evaluate the effect of the phosphorylated form of DHBG on viral DNA synthesis. bpsbioscience.comnih.gov These assays measure the ability of the compound to inhibit the activity of DNA polymerase, a key enzyme in viral replication. nih.gov
Cell-Based Assays for Antiviral Activity and Cellular Effects
Cell-based assays are indispensable for evaluating the antiviral efficacy of DHBG and its effects on host cells. These assays provide a more biologically relevant context than purely enzymatic assays.
Plaque Reduction Assays (PRA) are a standard method for determining the antiviral activity of a compound. researchgate.netresearchgate.netplos.orgresearchgate.net In this assay, a confluent monolayer of host cells is infected with a virus, and the formation of plaques (zones of cell death) is observed. researchgate.net The ability of DHBG to reduce the number or size of these plaques indicates its antiviral potency. researchgate.net The 50% inhibitory concentration (IC50) is a common metric derived from this assay, representing the concentration of the drug that reduces the number of plaques by half. asm.org
Viral Yield Reduction Assays are another important tool for assessing antiviral efficacy. usu.edulabinsights.nlcreative-diagnostics.com This method quantifies the amount of new infectious virus particles produced in the presence of the antiviral agent. creative-diagnostics.com It offers a quantitative measure of the inhibition of viral replication. labinsights.nl
DNA Synthesis Inhibition Assays are used to specifically measure the impact of DHBG on viral and cellular DNA synthesis. asm.orgd-nb.info These assays often use radiolabeled precursors of DNA, such as ³²P, to track the synthesis of new DNA. asm.org By separating viral and cellular DNA, the selective inhibition of viral DNA synthesis by DHBG can be demonstrated. asm.org
Molecular Techniques for Studying Viral Resistance Mechanisms
The emergence of drug-resistant viral strains is a significant concern in antiviral therapy. Molecular techniques are crucial for understanding the mechanisms by which viruses develop resistance to compounds like DHBG. numberanalytics.com
Viral Gene Sequencing is a primary method used to identify mutations in viral genes that confer resistance. nih.gov For nucleoside analogs like DHBG, mutations in the viral thymidine kinase or DNA polymerase genes are often responsible for resistance. researchgate.net By sequencing these genes from resistant viral isolates, specific mutations can be identified. nih.gov
Phenotypic Resistance Assays are used to confirm the reduced susceptibility of a viral strain to an antiviral drug. nih.gov These assays are essentially antiviral activity assays, such as the plaque reduction assay, performed on the potentially resistant viral strain. The results are then compared to the wild-type virus to determine the degree of resistance.
Future Directions in 9 3,4 Dihydroxybutyl Guanine Research
Exploration of Broader Antiviral Spectrum Beyond Herpesviruses
While DHBG's efficacy against various herpes simplex virus (HSV) types is well-documented, its full antiviral potential may extend beyond this family of viruses. nih.govnih.gov Future research should systematically investigate the activity of DHBG against a wider range of viruses.
Initial studies have touched upon its effects on human cytomegalovirus (CMV), indicating that all analogs, including the (R) and (S) enantiomers of DHBG, inhibited CMV DNA synthesis. researchgate.net However, a comprehensive screening against other significant viral pathogens is warranted. This could include, but is not limited to:
Other members of the Herpesviridae family where its efficacy is less characterized.
DNA viruses from other families that may encode their own thymidine (B127349) kinases or have polymerases susceptible to inhibition by DHBG triphosphate.
RNA viruses, which, although a less probable target due to the mechanism of action, should not be entirely excluded without empirical evidence, especially considering the diverse strategies viruses employ for replication.
This expanded screening would not only identify new therapeutic possibilities for DHBG but also provide valuable insights into the specific viral enzymes and pathways that are susceptible to this class of acyclic guanosine (B1672433) analogs.
Development of Novel DHBG Analogs with Enhanced Efficacy, Selectivity, or Overcoming Resistance
The development of novel analogs of DHBG is a critical avenue for future research, aiming to improve upon the foundational compound's properties. Key goals for these new analogs include enhanced efficacy, greater selectivity for viral enzymes over host-cell kinases, and the ability to overcome mechanisms of drug resistance. researchgate.net
Several acyclic guanosine analogs structurally related to buciclovir (B1194680) (the (R)-enantiomer of DHBG) have already been evaluated. scispace.comasm.org For instance, 9-[4-Hydroxy-3-(hydroxymethyl)butyl]guanine (3HM-HBG) showed promising activity against HSV-1 strains, in some cases exceeding that of buciclovir in cell cultures. asm.org
Future analog development should focus on:
Structural Modifications: Introducing modifications to the dihydroxybutyl side chain or the guanine (B1146940) base could lead to improved interaction with viral thymidine kinase and DNA polymerase. asm.orgnih.gov
Prodrug Strategies: Designing prodrugs of DHBG could enhance its pharmacokinetic properties, leading to better bioavailability and targeted delivery.
Addressing Resistance: The emergence of viral strains with mutations in the thymidine kinase or DNA polymerase genes that confer resistance to existing antivirals is a significant clinical challenge. researchgate.netresearchgate.netmdpi.com Novel DHBG analogs should be specifically designed and tested for their activity against these resistant strains.
Table 1: Examples of DHBG and Related Acyclic Guanosine Analogs
| Compound Name | Abbreviation | Key Research Finding |
| (RS)-9-(3,4-Dihydroxybutyl)guanine | (RS)-DHBG | Inhibits replication of herpes simplex virus types 1 and 2. nih.gov |
| (R)-9-(3,4-Dihydroxybutyl)guanine | Buciclovir, (R)-DHBG | The more active enantiomer against HSV; shows therapeutic effect in animal models. nih.govnih.gov |
| (S)-9-(3,4-Dihydroxybutyl)guanine | (S)-DHBG | The less active enantiomer against HSV-1 and HSV-2. nih.gov |
| 9-(4-Hydroxybutyl)guanine | HBG | Shows antiherpes activity in vitro but is less effective in vivo due to poor pharmacokinetics. nih.gov |
| 9-[4-Hydroxy-3-(hydroxymethyl)butyl]guanine | 3HM-HBG | Demonstrates greater activity against some HSV-1 strains in vitro compared to buciclovir. asm.org |
| (RS)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine | (±)2HM-HBG | An analog evaluated for anti-HSV activity. asm.org |
| cis-9-(4-hydroxy-2-butenyl)guanine | 2EN-HBG | An analog evaluated for anti-HSV activity. asm.org |
| 9-(2-Hydroxyethoxymethyl)guanine | Acyclovir (B1169) (ACV) | A well-established antiherpetic drug used as a comparator in DHBG studies. researchgate.net |
Elucidation of Remaining Uncharacterized Molecular Pathways and Host-Pathogen Interactions
A deeper understanding of the molecular intricacies of DHBG's action and its impact on host-pathogen interactions is crucial for its optimal use and for the design of next-generation antivirals. While the primary mechanism of selective phosphorylation by viral thymidine kinase and subsequent inhibition of viral DNA polymerase is established, other potential interactions and downstream effects remain to be fully characterized. capes.gov.brresearchgate.net
Future research in this area should aim to:
Identify Off-Target Effects: Investigate any potential interactions of DHBG and its phosphorylated metabolites with host cell proteins, which could contribute to both therapeutic and potential cytotoxic effects.
Explore Modulation of Host Responses: Determine if DHBG treatment influences the host's innate or adaptive immune responses to viral infection. Understanding these interactions could open avenues for combination therapies. nih.gov
Characterize Resistance Mechanisms: Delve into the specific molecular changes in viral enzymes that lead to DHBG resistance. This knowledge is fundamental for designing analogs that can circumvent these resistance pathways. researchgate.net
Integration of DHBG Research with Emerging Host-Directed Antiviral Strategies in Preclinical Studies
The field of antiviral therapy is increasingly exploring host-directed antivirals (HDAs), which target host cell factors essential for viral replication rather than the virus itself. frontiersin.orgmdpi.comnih.gov This approach offers the potential for broad-spectrum activity and a higher barrier to resistance. frontiersin.orgmdpi.com
Future preclinical studies should investigate the potential of combining DHBG, a direct-acting antiviral (DAA), with emerging HDAs. This synergistic approach could:
Enhance Antiviral Efficacy: Combining a DAA like DHBG with an HDA could create a powerful multi-pronged attack on the virus, potentially leading to improved treatment outcomes. frontiersin.org
Reduce the Likelihood of Resistance: Simultaneously targeting both viral and host factors could make it more difficult for the virus to develop resistance.
Broaden the Antiviral Spectrum: An HDA might inhibit a wider range of viruses, and its combination with DHBG could provide coverage for co-infections or for viruses that are not susceptible to DHBG alone.
Advanced Computational Modeling for Mechanism Prediction and Optimized Analog Design
Advanced computational modeling and bioinformatics are powerful tools that can accelerate the drug discovery and development process. mazums.ac.irresearchgate.net Applying these techniques to DHBG research can provide valuable insights and guide the rational design of new, more effective analogs.
Future computational efforts should include:
Molecular Docking and Dynamics Simulations: These methods can be used to model the interaction of DHBG and its analogs with viral thymidine kinase and DNA polymerase at the atomic level. mazums.ac.ir This can help to predict binding affinities and understand the structural basis for their activity.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the chemical structures of DHBG analogs with their antiviral activity. These models can then be used to predict the activity of new, untested compounds.
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Computational models can be used to simulate the absorption, distribution, metabolism, and excretion of DHBG and its analogs, helping to predict their behavior in vivo and optimize dosing regimens. nih.gov
By embracing these future research directions, the scientific community can build upon the established foundation of 9-(3,4-Dihydroxybutyl)guanine to develop new and improved antiviral therapies that address the ongoing challenges of viral diseases.
Q & A
Q. What are the recommended methods for synthesizing 9-(3,4-dihydroxybutyl)guanine and its derivatives, and how do structural modifications impact antiviral activity?
The synthesis of this compound (DHBG) involves nucleophilic substitution reactions between guanine and appropriately protected diols. For example, enzymatic and chemical phosphorylation can yield monophosphates and cyclic phosphates, which are critical for antiviral activity . Structural modifications, such as fluorination (e.g., 9-(4-fluoro-3-hydroxymethylbutyl)guanine, FHBG) or click chemistry-derived triazole substitutions, alter cellular uptake and enzyme affinity. These changes are evaluated via antiviral assays (e.g., HSV-1 TK substrate activity) and conformational studies using and NMR .
Q. How can NMR spectroscopy be utilized to analyze the conformational features of DHBG and its phosphorylated analogs?
and NMR are pivotal for determining the spatial arrangement of DHBG derivatives. For cyclic phosphates, NMR identifies phosphodiester linkages, while NMR reveals hydrogen bonding and acyclic chain flexibility. These data help correlate conformation with enzyme interactions, such as binding to ribonucleases or phosphodiesterases .
Q. What enzyme systems are commonly used to assess the substrate/inhibitor properties of DHBG derivatives?
Key enzyme systems include:
- Snake venom phosphodiesterase : Tests hydrolysis resistance of cyclic phosphates.
- 3'- and 5'-nucleotidases : Evaluates phosphorylation/dephosphorylation kinetics.
- HSV-1 thymidine kinase (TK) : Measures substrate specificity for antiviral activation.
Results from these assays inform structure-activity relationships (SARs) and mechanisms independent of viral kinases .
Advanced Research Questions
Q. How do enantiomeric differences in DHBG derivatives (e.g., R- vs. S-epimers) influence antiviral efficacy and cellular transport?
The (R)-epimer of DHBG (buciclovir) shows superior in vivo efficacy against herpes simplex virus compared to the (S)-form, likely due to stereospecific interactions with viral DNA polymerase or cellular transporters. Enantiomer-specific activity is assessed via chiral HPLC separation, followed by comparative antiviral assays in infected cell lines and animal models (e.g., murine genital herpes) .
Q. What strategies optimize the radiosynthesis of 18F^{18}F18F-labeled DHBG analogs (e.g., [18F^{18}F18F]FHBG) for PET imaging in gene therapy?
Radiosynthesis involves nucleophilic -fluorination of precursor tosylates or mesylates under microwave-assisted conditions. Key optimizations include:
- Solvent selection : Anhydrous DMF or DMSO to minimize hydrolysis.
- Temperature control : 80–100°C for efficient fluorination.
- Purification : Reverse-phase HPLC to isolate []FHBG with >95% radiochemical purity.
These probes track HSV-1 TK reporter gene expression in vivo, enabling non-invasive monitoring of gene therapy .
Q. How can kinase-independent antiviral mechanisms of DHBG derivatives be validated experimentally?
To confirm kinase-independent activity:
Knockout models : Use viral strains lacking TK or cellular kinases.
Metabolic labeling : Assess incorporation of -labeled DHBG into viral DNA via autoradiography.
Enzyme inhibition assays : Test direct inhibition of viral DNA polymerase or helicase.
For example, DHBG cyclic phosphate inhibits cGMP-dependent enzymes, mimicking endogenous signaling molecules .
Data Contradictions and Resolution
Q. Discrepancies in reported antiviral potency of fluorinated DHBG analogs (e.g., FHBG vs. ganciclovir): How should researchers reconcile these differences?
While FHBG retains substrate activity for HSV-1 TK, its antiviral potency is lower than ganciclovir due to reduced cellular uptake. Contradictory data may arise from variations in assay conditions (e.g., cell type, multiplicity of infection). Standardized protocols (e.g., plaque reduction assays in Vero cells) and comparative pharmacokinetic studies (e.g., tissue distribution in murine models) are recommended for cross-study validation .
Methodological Best Practices
Q. What analytical techniques ensure purity and stability of DHBG derivatives in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
